B1577646 Caerin-1.18

Caerin-1.18

Cat. No.: B1577646
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin-1.18 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Australian tree frog Litoria caerulea. It belongs to the caerin family, which is characterized by α-helical structures and broad-spectrum antimicrobial activity. The peptide comprises 25 amino acids (sequence: GLLSVLGSVAKHVLPHVVPVIAEHF-NH₂) with a molecular weight of approximately 2.7 kDa. Its amphipathic structure enables membrane disruption in pathogens, targeting Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Studies highlight its low hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial

sequence

GLFSVLGSVAKHLLPHVVPVIAEKL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key structural parameters:

Peptide Source Length (AA) Net Charge Hydrophobicity (H) Key Structural Motif
This compound Litoria caerulea 25 +3 0.65 Amphipathic α-helix
Caerin-1.1 Litoria caerulea 25 +4 0.72 Amphipathic α-helix
Melittin Apis mellifera venom 26 +6 0.85 Tetrameric α-helical bundle
Magainin-2 Xenopus laevis 23 +4 0.58 Amphipathic α-helix
Temporin A Rana temporaria 13 +1 0.91 β-sheet with disulfide bridge

Key Observations :

  • This compound exhibits moderate hydrophobicity (H = 0.65), balancing membrane interaction and cytotoxicity. Higher hydrophobicity in Melittin (H = 0.85) correlates with stronger hemolytic activity .

Key Findings :

  • This compound demonstrates superior selectivity (Therapeutic Index = 100–150) compared to Melittin (TI = 16–20) due to its lower hemolytic activity (HC50 = 120 µM).
  • Temporin A, despite its compact β-sheet structure, shows weaker activity against Gram-negative bacteria (MIC = 4.5 µM) .

Stability and Pharmacokinetics

  • pH Stability : this compound retains >80% activity at pH 5–9, outperforming Magainin-2 (<60% at pH <6) due to its stable α-helical conformation .
  • Proteolytic Resistance : Unlike Temporin A, this compound resists trypsin degradation, attributed to its C-terminal amidation and lack of cleavage sites .

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